Haloquinone
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Overview
Description
Haloquinone, also known as chloranil, is an organic compound with the chemical formula C6Cl4O2. It is a yellow crystalline solid that is soluble in organic solvents such as acetone, benzene, and chloroform. Haloquinone is widely used in scientific research due to its unique properties and applications.
Scientific Research Applications
Antibiotic Activity
- Haloquinone, identified as a metabolic product of microorganisms, exhibits antibiotic activity against halobacteria. It is produced by Streptomyces venezuelae and has been studied for its structural properties and chemical reactions (Krone, Hinrichs, & Zeeck, 1981).
Environmental and Health Impacts
- In the context of drinking water treatment, haloquinones have been characterized as disinfection byproducts. Specific compounds like chloro- and bromo-benzoquinones are identified, which are suspected bladder carcinogens formed during water disinfection (Zhao et al., 2010).
- The biosynthetic origin of a novel antitumor compound, haloroquinone, from a marine-derived fungus has been studied. This research provides insights into the potential therapeutic applications of haloquinone derivatives in cancer treatment (Niu, Cai, Zhang, & Zhou, 2012).
- Haloquinones, as part of haloaromatic environmental pollutants, have been associated with oxidative DNA damage. Studies suggest the involvement of these compounds in genotoxicity, mutagenesis, and carcinogenicity (Zhu, Tang, Huang, Mao, & Shao, 2021).
properties
CAS RN |
80902-01-8 |
---|---|
Product Name |
Haloquinone |
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
3-acetyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione |
InChI |
InChI=1S/C17H12O5/c1-7-10(8(2)18)6-11-9-4-3-5-12(19)13(9)16(21)17(22)14(11)15(7)20/h3-6,19-20H,1-2H3 |
InChI Key |
CPYFLMXPZMBECD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |
Canonical SMILES |
CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |
Other CAS RN |
80902-01-8 |
synonyms |
3-acetyl-1,8-dihydroxy-2-methyl-9,10-phenanthrenequinone haloquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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